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Compound of Interest

Compound Name: 2-Cyano-2-phenylpropanamide

Cat. No.: B15434635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Cyano-2-
phenylpropanamide, a compound of interest in medicinal chemistry and materials science.

This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the detailed experimental protocols for acquiring

such spectra.

Core Spectroscopic Data
Precise experimental data for 2-Cyano-2-phenylpropanamide is not readily available in public

databases. However, data from a closely related analogue, 2-Cyano-N-methyl-N-

phenylpropanamide, offers valuable insights into the expected spectroscopic characteristics.

The primary difference is the presence of a methyl group on the amide nitrogen in the

analogue. The core structure and, therefore, many of the key spectroscopic signals are

expected to be similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)
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The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of

the phenyl group, the amide protons, and the methyl protons.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.3-7.5 Multiplet 5H
Aromatic protons

(C₆H₅)

~6.0-7.0 Broad Singlet 2H
Amide protons (-

CONH₂)

~1.9 Singlet 3H Methyl protons (-CH₃)

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule.

Chemical Shift (δ) (ppm) Assignment

~170-175 Amide Carbonyl (C=O)

~135-140 Quaternary Aromatic Carbon (C-Ar)

~128-130 Aromatic CH (C-Ar)

~125-127 Aromatic CH (C-Ar)

~118-122 Nitrile Carbon (C≡N)

~45-50 Quaternary Carbon (C-CN)

~25-30 Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (Amide)

3100-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

2260-2200 Medium C≡N stretch (Nitrile)[1]

~1680 Strong C=O stretch (Amide)

1600, 1480 Medium-Weak C=C stretch (Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

The molecular formula for 2-Cyano-2-phenylpropanamide is C₁₀H₁₀N₂O, with a calculated

exact mass of approximately 174.08 Da[2].

m/z Interpretation

174 Molecular Ion [M]⁺

159 [M - CH₃]⁺

130 [M - CONH₂]⁺

103 [C₆H₅-C-CN]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of the compound in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry
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NMR tube[3]. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended[3].

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift calibration[3].

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the

¹³C NMR spectrum, proton decoupling is typically employed to simplify the spectrum to single

lines for each carbon environment.

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and calibrate the chemical shift scale using the

internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative

proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample like 2-Cyano-2-phenylpropanamide, the KBr pellet method is a common

technique[4].

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained[4].

Pellet Formation: Place the mixture into a pellet die and apply high pressure using a

hydraulic press to form a thin, transparent pellet[4].

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record

a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental

interferences. Then, acquire the sample spectrum.

Spectral Range: Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹[5].

Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that causes fragmentation of the molecule, providing

structural information.
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Sample Introduction: Introduce a small amount of the volatile sample (typically in the

microgram range) into the ion source of the mass spectrometer, often via a direct insertion

probe or after separation by gas chromatography[6]. The sample is vaporized by heating

under high vacuum[7].

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV)[8]. This causes the molecules to ionize and fragment.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 2-Cyano-2-phenylpropanamide

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data
(Chemical Shifts, Coupling, Integration)

IR Data
(Functional Group Identification)
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(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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